molecular formula C6H4BClF2O2 B3031151 3-Chloro-4,5-difluorophenylboronic acid CAS No. 1643467-84-8

3-Chloro-4,5-difluorophenylboronic acid

Cat. No. B3031151
CAS RN: 1643467-84-8
M. Wt: 192.36
InChI Key: SKVAJRYSVMMITI-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 . It has a molecular weight of 192.36 . This compound is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 3-Chloro-4,5-difluorophenylboronic acid is 1S/C6H4BClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H . This indicates the presence of boron, chlorine, fluorine, and oxygen atoms in the compound.


Chemical Reactions Analysis

Boronic acids, including 3-Chloro-4,5-difluorophenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds.


Physical And Chemical Properties Analysis

3-Chloro-4,5-difluorophenylboronic acid is a solid at room temperature . The compound should be stored in a refrigerated environment .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-Chloro-4,5-difluorophenylboronic acid: is a valuable reagent in the field of organic synthesis, particularly in the Suzuki–Miyaura (SM) coupling reaction. Here’s why:

  • Suzuki–Miyaura Coupling : This reaction is one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions. It allows chemically differentiated fragments to be joined together using a palladium catalyst. The success of SM coupling lies in its exceptionally mild and functional group-tolerant reaction conditions. The organoboron reagents used in this process are relatively stable, readily prepared, and environmentally benign. Specifically, 3-Chloro-4,5-difluorophenylboronic acid serves as an excellent boron source for this transformation .

Liquid Crystalline Materials

Beyond its role in SM coupling, this compound has found applications in materials science:

Angiogenesis Inhibitors

In the realm of medicinal chemistry, this compound has been explored for its potential therapeutic effects:

Enantioselective Borane Reduction

This compound also participates in asymmetric transformations:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-4,5-difluorophenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. It contributes to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Result of Action

The result of the compound’s action is the formation of carbon-carbon bonds . These bonds are essential in the synthesis of various organic compounds. The compound’s role in the Suzuki-Miyaura cross-coupling reaction contributes to the creation of these bonds .

Action Environment

The action of 3-Chloro-4,5-difluorophenylboronic acid is influenced by the reaction conditions of the Suzuki-Miyaura cross-coupling process . The reaction conditions are exceptionally mild and functional group tolerant . The compound is relatively stable, readily prepared, and generally environmentally benign , which makes it suitable for use in various environments.

properties

IUPAC Name

(3-chloro-4,5-difluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKVAJRYSVMMITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260999
Record name B-(3-Chloro-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1643467-84-8
Record name B-(3-Chloro-4,5-difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643467-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3-Chloro-4,5-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4,5-difluorophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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